3-Methanesulfinylcyclohexan-1-ol
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Overview
Description
3-Methanesulfinylcyclohexan-1-ol is an organic compound with the molecular formula C7H14O2S It features a cyclohexane ring substituted with a methanesulfinyl group at the third position and a hydroxyl group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methanesulfinylcyclohexan-1-ol typically involves the oxidation of 3-methylthio-cyclohexanol. The reaction can be carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to ensure selective oxidation of the sulfur atom to the sulfoxide group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and specific reaction parameters such as temperature, pressure, and solvent choice are critical to achieving high purity and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Methanesulfinylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide group to a sulfone.
Reduction: The sulfoxide group can be reduced back to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acid chlorides, alkyl halides in the presence of a base.
Major Products Formed
Oxidation: 3-Methanesulfonylcyclohexan-1-ol.
Reduction: 3-Methylthiocyclohexan-1-ol.
Substitution: Various esters and ethers depending on the substituents used.
Scientific Research Applications
3-Methanesulfinylcyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methanesulfinylcyclohexan-1-ol involves its interaction with specific molecular targets. The sulfoxide group can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Methylthiocyclohexan-1-ol: The reduced form of 3-Methanesulfinylcyclohexan-1-ol.
3-Methanesulfonylcyclohexan-1-ol: The fully oxidized form.
Cyclohexanol: The parent compound without sulfur substitution.
Uniqueness
This compound is unique due to the presence of the sulfoxide group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-methylsulfinylcyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2S/c1-10(9)7-4-2-3-6(8)5-7/h6-8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNJLPVPZKRFBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1CCCC(C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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